molecular formula C12H13NO2 B13014695 (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Cat. No.: B13014695
M. Wt: 203.24 g/mol
InChI Key: OURKKNDNLSPPQY-JQWIXIFHSA-N
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Description

(3S,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral bicyclic heterocycle featuring a fused pyrrolo-oxazole scaffold with a phenyl substituent at the C3 position. This compound serves as a critical intermediate in asymmetric synthesis, particularly for constructing piperidine and proline derivatives. Its stereochemical configuration (3S,7aS) enables precise control over the chirality of downstream products, making it valuable in pharmaceutical research .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3S,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m0/s1

InChI Key

OURKKNDNLSPPQY-JQWIXIFHSA-N

Isomeric SMILES

C1CC(=O)N2[C@@H]1CO[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Example Reaction Scheme

Step Reagents/Conditions Outcome
1 (S)-tryptophanol + keto acid Formation of bicyclic lactam via cyclocondensation
2 Purification by chromatography Isolation of single diastereomer

This method was demonstrated in a study where (R)-tryptophanol reacted with 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid to yield two diastereomers: major diastereomer 7j (69% yield) and minor 7j’ (18% yield).

Diastereomeric and Enantiomeric Control

The stereochemistry at the 3 and 7a positions is controlled by the chirality of the starting amino alcohol and the keto acid. Diastereomeric mixtures can form when additional chiral centers are introduced, but chromatographic separation allows isolation of pure isomers.

Reduction and Functional Group Transformations

Following cyclocondensation, further transformations such as diastereoselective reductions can be applied to modify the bicyclic lactam:

  • Reduction methods: Sodium triacetoxyborohydride in acetic acid is effective for reducing the C=C double bond and ketone moiety, sometimes accompanied by cleavage of the oxazolidine ring to yield pyrrolidine diols as single isomers.
  • Subsequent steps: Debenzylation and carbamation can be performed to functionalize the molecule further, although purification challenges may arise.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Stereoselectivity Notes
Chiral-induced cyclocondensation (S)-tryptophanol + keto acid Mild conditions, solvent-dependent 18–95 High, single diastereomer TLC and 1H NMR confirm purity
Diastereoselective reduction Cyclocondensation product NaBH(OAc)3 in AcOH Moderate to high High, single isomer Can cleave oxazolidine ring
Debenzylation and carbamation Reduced intermediate H2, Pd(OH)2/C, Boc2O Moderate - Purification may be challenging

Research Findings and Observations

  • The cyclocondensation approach is versatile and allows access to a variety of substituted analogs by varying the keto acid component.
  • The stereochemical outcome is highly dependent on the chirality of the amino alcohol and keto acid, enabling enantiopure product formation.
  • Reduction and functionalization steps provide routes to diversify the bicyclic lactam scaffold for further biological or synthetic applications.
  • Stability and solubility considerations are critical for handling and storage, especially for biological assays.

Chemical Reactions Analysis

Types of Reactions

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it versatile in organic synthesis. Common methods include cyclization reactions involving phenyl-substituted pyrroles and oxazol derivatives under controlled conditions.

Table 1: Common Reactions Involving (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Reaction TypeReagentsConditions
OxidationPotassium permanganate50-70°C
ReductionHydrogen gas, palladium catalystRoom temperature to 50°C
Nucleophilic SubstitutionVarious nucleophiles60-80°C

Biological Applications

Potential Neuroprotective Effects

  • Preliminary studies indicate that this compound may possess neuroprotective properties. Research has shown that it can reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cell Cultures

  • A study using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. It enhanced the expression of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and decreased markers of apoptosis.

In Vivo Models

  • In animal models of neurodegeneration, administration of the compound improved motor function and cognitive performance compared to control groups. Histological analysis revealed reduced neuronal loss and preserved synaptic integrity in treated animals.

Medicinal Applications

Therapeutic Potential

  • The compound is being investigated for its therapeutic effects in various medical conditions. Its ability to interact with specific molecular targets suggests potential applications in drug development.

Anti-inflammatory Properties

  • Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating inflammatory pathways. This property could be significant in treating conditions characterized by chronic inflammation.

Industrial Applications

Advanced Material Development

  • In the industrial sector, this compound is utilized in developing advanced materials due to its unique chemical properties. It is particularly useful in producing high-performance polymers and other materials where specific mechanical or thermal properties are required.

Mechanism of Action

The mechanism of action of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name Substituents Stereochemistry Key Properties Applications References
Target Compound Phenyl at C3 (3S,7aS) Chiral intermediate Piperidine synthesis
(3R,7aS)-3-(Trichloromethyl) analog CCl₃ at C3 (3R,7aS) Air/moisture stable α-Branched proline synthesis
(3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl) analog PhS at C6 (3R,6S,7aS) Crystalline structure Undisclosed (structural studies)
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (Enantiomer) Phenyl at C3 (3R,7aS) Commercial availability (€262.00/g) Asymmetric synthesis reagent
(3R,7aR)-3-(tert-Butyl)-1-hydroxy-7a-vinyl analog tert-Butyl, hydroxy, vinyl groups (3R,7aR) High purity (97%) Specialty reagent

Reactivity and Functional Group Influence

  • Trichloromethyl Group (CCl₃) : Enhances electrophilicity at C3, enabling nucleophilic additions for proline derivatives. The electron-withdrawing effect stabilizes intermediates .
  • tert-Butyl and Vinyl Groups : Increase steric hindrance, limiting reactivity at specific positions but improving stability for storage .

Commercial Availability and Pricing

  • The (3R,7aS) enantiomer is commercially available at €262.00/g, highlighting demand for enantiopure reagents in asymmetric synthesis .
  • Specialty analogs (e.g., tert-butyl derivatives) are priced higher due to complex synthesis and niche applications .

Biological Activity

(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₃N₁O₂ and a molecular weight of 203.24 g/mol. Its unique structure features a fusion of pyrrole and oxazole rings with a phenyl group that contributes to its distinct chemical properties and biological interactions. The stereochemistry at the 3 and 7 positions is critical for its biological activity, influencing how it interacts with various molecular targets.

Research indicates that this compound may modulate the activity of specific enzymes and receptors within biological systems. Although the precise mechanisms are still under investigation, preliminary studies suggest the following potential actions:

  • Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress or inflammation.
  • Anti-inflammatory Properties : It could inhibit inflammatory pathways, reducing cytokine production and inflammation-related damage.
  • Modulation of Enzyme Activity : It appears to affect certain enzymes involved in metabolic processes, although specific targets are yet to be fully elucidated.

Neuroprotective Activity

Preliminary studies have demonstrated that this compound exhibits neuroprotective effects. For instance, in vitro assays using neuronal cell lines exposed to neurotoxic agents showed that this compound significantly reduced cell death and oxidative stress markers. Further research is required to confirm these findings in vivo.

Anti-inflammatory Activity

In animal models of inflammation, this compound has shown promise in reducing inflammatory markers. For example, a study reported that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Neuroprotection in Rodent Models : A study investigated the effects of this compound on rodent models subjected to induced neurotoxicity. Results indicated significant protection against cognitive decline and neuronal loss compared to controls.
  • Anti-inflammatory Effects in Arthritis Models : In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrrolo[1,2-c]oxazol-5(3H)-oneLacks phenyl groupLimited biological activity
3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-oneSimilar structure but different stereochemistryVaries in activity
Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-oneLacks both phenyl group and specific stereochemistryDistinct properties

This table highlights the unique aspects of this compound compared to structurally similar compounds. Its specific stereochemistry and the presence of the phenyl group contribute significantly to its biological activity.

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